Home > Products > Building Blocks P13698 > 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid - 18738-58-4

4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Catalog Number: EVT-439287
CAS Number: 18738-58-4
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It has a molecular formula of C14H13NO5S and an average mass of 307.322 Da .

Molecular Structure Analysis

The InChI code for 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is 1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) . This indicates the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid group.

Physical And Chemical Properties Analysis

4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a powder with a melting point of 275-277 degrees Celsius . It has a molecular weight of 307.33 .

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic Acid (Compound 61)

Compound Description: This compound is a novel, uncompetitive inhibitor of ERAP2, an enzyme involved in peptide processing for immune system presentation. It binds near the catalytic center of ERAP2 at a site distinct from previously identified inhibitors. Interestingly, compound 61 activates ERAP1, a closely related enzyme, instead of inhibiting it. []

4-Methoxy-3-{[4-(trifluoromethyl)phenyl]sulfamoyl}benzoic Acid (Compound 3)

Compound Description: This compound acts as an activator of ERAP1, enhancing its ability to hydrolyze model substrates. While it does not activate ERAP2, introducing a specific mutation (His904 to alanine) in ERAP2 creates a cryptic allosteric site that allows for activation by compound 3. []

Relevance: Compound 3 is structurally similar to both 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid and compound 61. It shares the core benzoic acid, sulfamoyl linker, and trifluoromethylphenyl group with compound 61 but lacks the piperidine substituent. Compared to 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid, it differs only in the position of the methoxy group on the phenyl ring attached to the sulfamoyl nitrogen (meta position in compound 3 versus para position in the target compound). These subtle structural variations highlight the importance of specific substituents and their positions in influencing the interaction of these compounds with ERAP1 and ERAP2. []

5-(N-(4-((4-Ethylbenzyl)thio)phenyl)sulfamoyl)-2-methylbenzoic Acid (CP-778 875)

Compound Description: This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα) that has been clinically evaluated for treating dyslipidemia and type 2 diabetes mellitus. [] It was found to increase the systemic exposure of atorvastatin, a drug used to lower cholesterol levels, by inhibiting the organic anion transporting polypeptide 1B1. []

Relevance: Although CP-778 875 differs structurally from 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid in the substituents on the sulfamoyl nitrogen and the benzoic acid ring, it shares the core benzoic acid and sulfamoyl linker structure. This highlights the potential of modifying this scaffold to target different biological pathways. []

Source and Classification

The compound is categorized under sulfonamides and benzoic acids, with applications in medicinal chemistry. It has been studied for its role in inhibiting enzymes such as cytosolic phospholipase A2α, which is significant in inflammatory processes . The chemical structure includes a sulfamoyl group attached to a benzoic acid moiety, with a methoxyphenyl substituent that enhances its biological activity.

Synthesis Analysis

The synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves several key steps:

  1. Formation of the Sulfamoyl Group: The initial step often involves the reaction of benzoic acid derivatives with sulfonyl chlorides. For instance, methyl 4-(chlorosulfonyl)benzoate can be reacted with an appropriate aniline derivative, such as 4-methoxyphenylamine, in the presence of a base like pyridine or triethylamine to introduce the sulfamoyl group .
  2. Saponification: After the formation of the sulfamoyl intermediate, saponification is performed using aqueous potassium hydroxide in methanol to yield the final carboxylic acid product .
  3. Purification: The resulting compound can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Technical Parameters:

  • Reagents: Methyl 4-(chlorosulfonyl)benzoate, 4-methoxyphenylamine.
  • Conditions: Typically conducted under anhydrous conditions using organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
Molecular Structure Analysis

The molecular structure of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid features:

  • Core Structure: A benzoic acid framework with a sulfamoyl group (-SO2_2NH2_2) attached at the para position relative to the carboxylic acid.
  • Substituents: A methoxy group (-OCH3_3) located on the phenyl ring enhances lipophilicity and may influence biological activity.

Relevant Data:

  • Molecular Weight: Approximately 301.36 g/mol.
  • CAS Number: 18738-58-4.
Chemical Reactions Analysis

The compound participates in several chemical reactions relevant to medicinal chemistry:

  1. Inhibition Reactions: It has been identified as an inhibitor of cytosolic phospholipase A2α, which plays a critical role in inflammatory responses. This inhibition can be quantitatively assessed via IC50_{50} values, indicating its potency .
  2. Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts with bases and undergoing esterification reactions under appropriate conditions.

Technical Details:

  • IC50_{50} Values: Specific values indicate the concentration required to inhibit enzyme activity by 50%, demonstrating its efficacy as a therapeutic agent.
Mechanism of Action

The mechanism of action for 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid primarily involves:

  • Enzyme Inhibition: By binding to active sites on enzymes like cytosolic phospholipase A2α, it prevents substrate access and subsequent enzymatic reactions that lead to inflammation.

Relevant Data:

  • Studies have shown that structural modifications on the sulfonamide nitrogen can significantly affect inhibitory potency, suggesting that fine-tuning these groups can optimize therapeutic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid include:

Relevant Data:

  • pKa Value: The acidic dissociation constant (pKa) indicates its behavior in physiological environments, affecting solubility and bioavailability.
Applications

The applications of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid are diverse:

  1. Pharmaceutical Development: It serves as a lead compound for developing anti-inflammatory drugs targeting prostaglandin synthesis pathways.
  2. Biochemical Research: Used in studies investigating enzyme mechanisms and structure-activity relationships within sulfonamide derivatives.
  3. Potential Therapeutics: Its inhibition profile suggests potential use in treating conditions related to excessive inflammation or pain.

Properties

CAS Number

18738-58-4

Product Name

4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

IUPAC Name

4-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

InChI

InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17)

InChI Key

LZKUCYPSKRMZOU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.